

Improving the stability of reconstituted Ceftazidime solutions for experiments

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Compound of Interest

Compound Name: Ceftazidime (hydrate)

Cat. No.: B10766187

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Technical Support Center: Ceftazidime Solution Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of reconstituted Ceftazidime solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of reconstituted ceftazidime solutions?

A1: The stability of reconstituted ceftazidime is primarily influenced by temperature, pH, light exposure, and the type of diluent used for reconstitution.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Elevated temperatures accelerate degradation, while storage at refrigerated temperatures (2-8°C) is recommended to maintain potency.[\[5\]](#)[\[6\]](#)[\[7\]](#) The pH of the solution is also critical, with degradation occurring in acidic, neutral, and basic conditions.[\[1\]](#)[\[2\]](#) Exposure to light, particularly UV radiation, can also lead to the degradation of ceftazidime.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Q2: What are the visible signs of ceftazidime degradation in a solution?

A2: Reconstituted ceftazidime solutions are typically light yellow to amber.[\[10\]](#) A darkening of the solution upon storage may occur, but this does not always indicate a loss of potency.[\[5\]](#)[\[10\]](#) However, the formation of precipitates or haziness is a clear indicator of instability and the

solution should not be used.[11][12] One of the degradation products, pyridine, can also be detected by its characteristic odor.[4]

Q3: How long is a reconstituted ceftazidime solution stable?

A3: The stability period depends on the storage conditions and the specific formulation. For instance, some formulations are stable for 12-24 hours at room temperature and for 3-7 days when refrigerated.[5][7] Solutions that are frozen immediately after reconstitution can be stable for up to 3 months at -20°C.[7] It is crucial to consult the manufacturer's instructions for the specific product being used.[6][11]

Q4: What are the main degradation products of ceftazidime?

A4: The primary degradation pathways of ceftazidime include the opening of the β -lactam ring, epimerization at C-6 or C-7, and hydrolysis of the group at C-3.[1][2] This leads to the formation of several degradation products, most notably pyridine and the Δ^2 -isomer of ceftazidime, which is biologically inactive.[3][6]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Rapid loss of antimicrobial activity in the prepared solution.	The solution was stored at an inappropriate temperature.	Store reconstituted solutions at 2-8°C and protect from light. [5] [6] [7] Prepare fresh solutions for critical experiments.
The pH of the experimental buffer is outside the optimal range for ceftazidime stability.	Use a citrate buffer with a pH between 6.10 and 6.24, which has been shown to improve stability. [4]	
Visible particulates or cloudiness in the solution.	Precipitation of ceftazidime or its degradation products. This can be due to incompatibility with the diluent or other agents in the solution.	Reconstitute ceftazidime with a recommended diluent such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water. [7] [11] Avoid mixing with incompatible drugs like vancomycin and aminoglycosides in the same container. [11] [13]
Inconsistent experimental results.	Degradation of the ceftazidime stock solution over the course of the experiment.	Prepare fresh stock solutions daily or validate the stability of your solution under your specific experimental conditions using a stability-indicating assay like HPLC.
Yellowing or darkening of the solution.	This is a common observation and does not necessarily indicate a significant loss of potency. [5] [10]	While a color change alone may not be alarming, it is good practice to monitor the solution's performance and prepare fresh solutions if in doubt, especially for sensitive assays.

Quantitative Data Summary

Table 1: Stability of Reconstituted Ceftazidime Solutions Under Various Storage Conditions

Concentration	Diluent	Storage Temperature (°C)	Stability Duration	Reference
100, 170, 200 mg/mL	Sterile Water for Injection	Room Temperature	12 hours	[5]
100, 170, 200 mg/mL	Sterile Water for Injection	2-8	3 days	[5]
280 mg/mL	Sterile or Bacteriostatic Water, 0.5% or 1% Lidocaine HCl	Room Temperature	12 hours	[5]
280 mg/mL	Sterile or Bacteriostatic Water, 0.5% or 1% Lidocaine HCl	2-8	3 days	[5]
95, 180, 280 mg/mL	Sterile Water for Injection	Room Temperature	24 hours	[5]
95, 180, 280 mg/mL	Sterile Water for Injection	2-8	7 days	[5]
Various	Sterile Water for Injection	-20	3 months	[7]
12 mg/mL & 25 mg/mL	0.9% Saline	2-8 for 48h, then 32 for 12h	Stable	[14]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ceftazidime

This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify ceftazidime and its degradation products.

1. Instrumentation and Materials:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Mobile Phase: 10 mM sodium acetate buffer (pH 4.0) and acetonitrile (89:11 v/v)[[15](#)]
- Ceftazidime reference standard
- Acetonitrile (HPLC grade)
- Sodium acetate
- Acetic acid
- Water (HPLC grade)
- 0.45 μ m syringe filters

2. Procedure:

- Mobile Phase Preparation: Prepare the sodium acetate buffer and adjust the pH to 4.0 with acetic acid. Mix with acetonitrile in the specified ratio. Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh and dissolve the ceftazidime reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
- Sample Preparation: At specified time points during the stability study, withdraw an aliquot of the reconstituted ceftazidime solution. Dilute the sample with the mobile phase to a concentration within the range of the standard curve. Filter the diluted sample through a 0.45 μ m syringe filter.
- Chromatographic Conditions:

- Flow rate: 1.0 mL/min
- Injection volume: 20 μ L
- Column temperature: 30°C
- Detection wavelength: 254 nm[15]
- Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the ceftazidime peak based on the retention time and peak area compared to the standards. Degradation products may appear as separate peaks in the chromatogram.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the ceftazidime solution to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1. Materials:

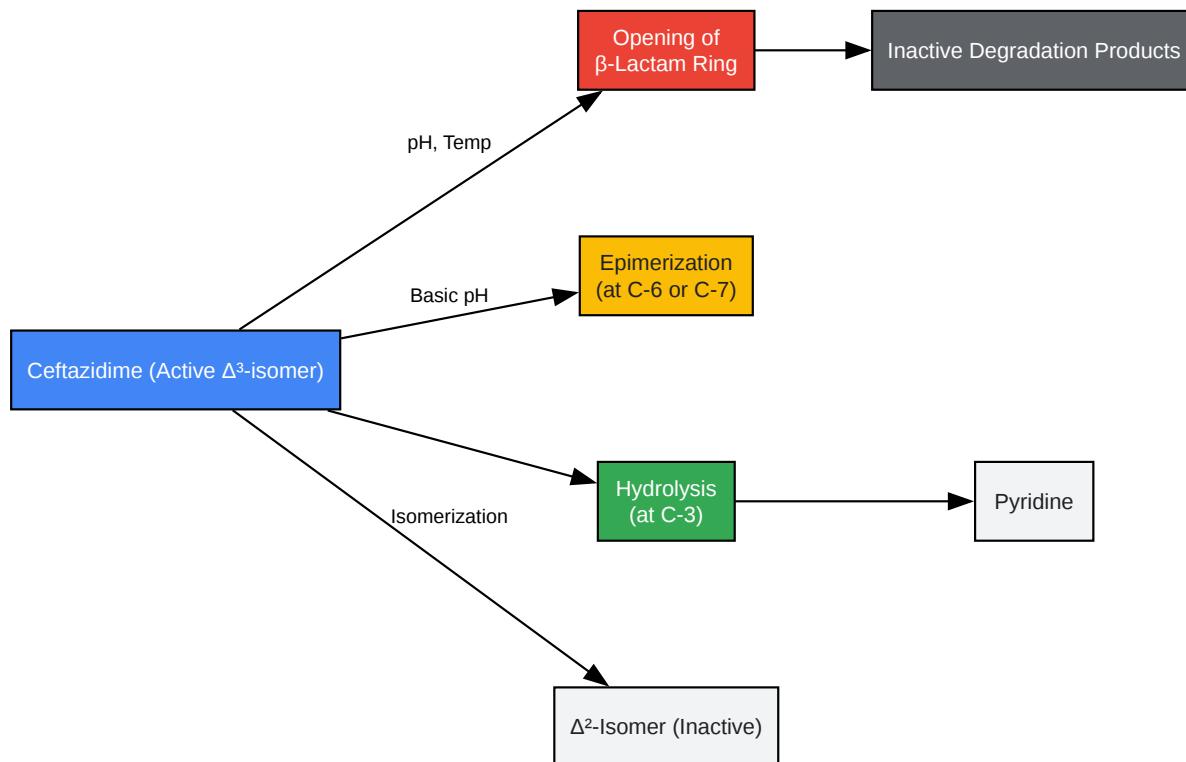
- Reconstituted ceftazidime solution
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H_2O_2)
- UV lamp (254 nm)
- Heating block or water bath

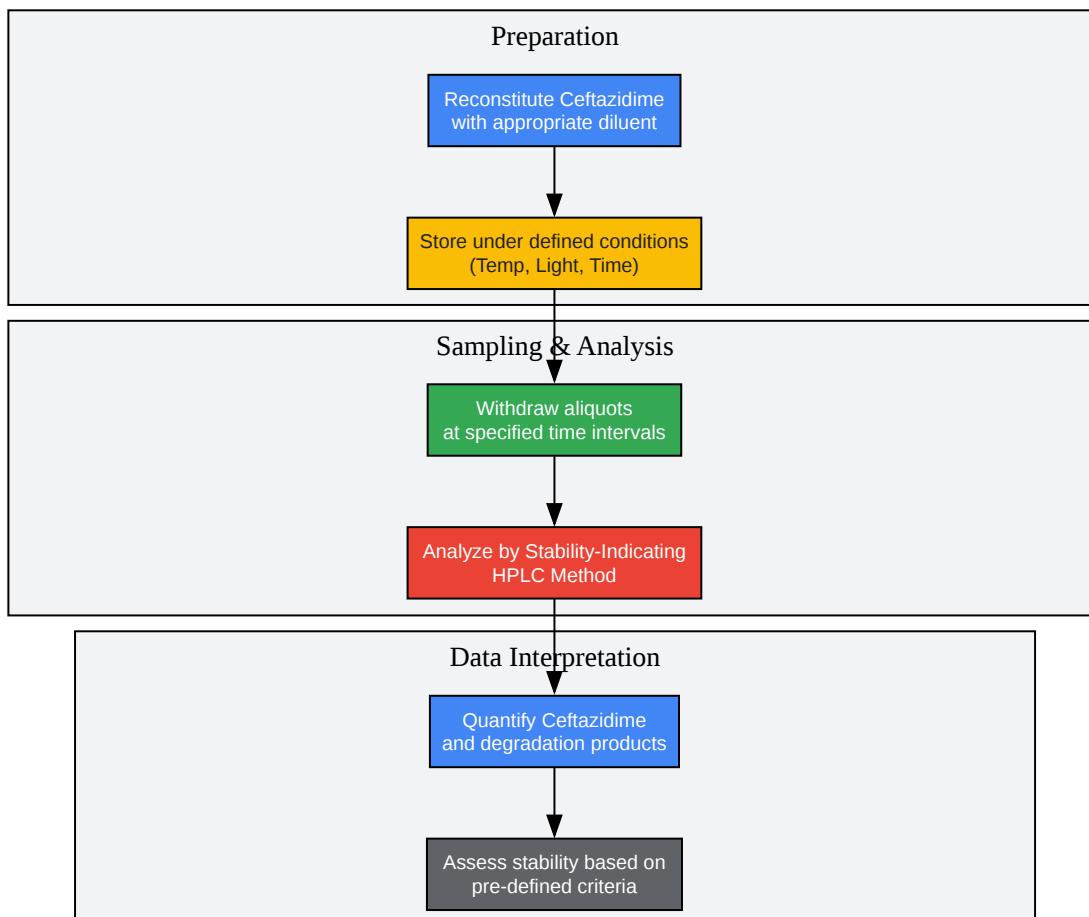
2. Procedure:

- Acid Hydrolysis: To an aliquot of the ceftazidime solution, add HCl to achieve a final concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with NaOH before analysis.
- Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Incubate at room temperature for a specified time. Neutralize with HCl before analysis.

- Oxidative Degradation: Treat an aliquot with 3% H₂O₂ and incubate at room temperature for a specified time.
- Thermal Degradation: Heat an aliquot of the solution at a high temperature (e.g., 80°C) for a specified time.
- Photodegradation: Expose an aliquot to UV light (254 nm) for a specified duration.[3]
- Analysis: Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1 to observe the degradation of ceftazidime and the formation of degradation product peaks.

Visualizations





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